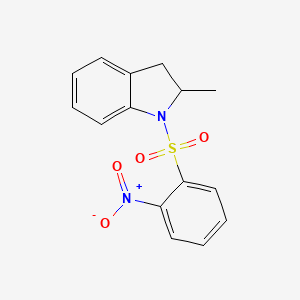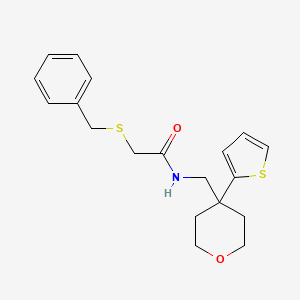![molecular formula C12H14N2O2 B2768893 [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287279-09-6](/img/structure/B2768893.png)
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as NBPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用机制
The mechanism of action of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the modulation of dopamine signaling. Dopamine is a neurotransmitter that plays a key role in reward processing and addiction. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. In animal studies, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce drug-seeking behavior and to decrease the rewarding effects of drugs of abuse. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to inhibit the growth of cancer cells in vitro. In addition, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of dopamine receptors, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potential therapeutic applications. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a modulatory effect on the dopamine system, which makes it a promising candidate for the treatment of addiction and other dopamine-related disorders. However, one limitation of using [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its relatively limited availability. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a relatively new compound, and its synthesis is a multi-step process that may limit its use in certain experiments.
未来方向
There are several future directions for the study of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One direction is to further investigate its potential therapeutic applications in addiction and other dopamine-related disorders. Another direction is to explore its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and to develop more efficient synthesis methods.
合成方法
The synthesis of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a multi-step process that involves the reaction of 4-nitrobenzaldehyde with bicyclo[1.1.1]pentane-1-carboxaldehyde to form the intermediate compound, 3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentan-1-ol. This intermediate is then treated with methanesulfonyl chloride and triethylamine to form the final product, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
科学研究应用
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a modulatory effect on the dopamine system, which is involved in reward processing and addiction. In cancer research, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential to inhibit the growth of cancer cells. In drug addiction research, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce the rewarding effects of drugs of abuse.
属性
IUPAC Name |
[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWXQSFJZISNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2768813.png)

![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2768816.png)


![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2768821.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide](/img/structure/B2768822.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2768824.png)


![N-(2,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768830.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)
